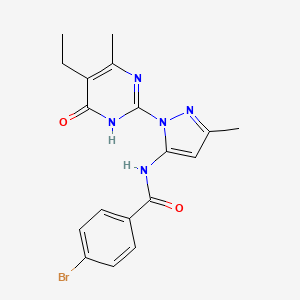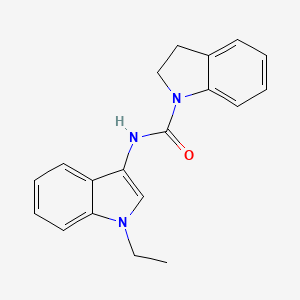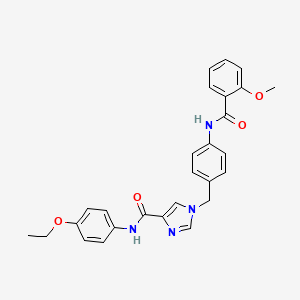
N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms, and a cinnoline ring system, which is a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with 5,6,7,8-tetrahydrocinnoline-3-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cinnoline ring can be reduced to form dihydrocinnoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cinnoline ring can produce dihydrocinnoline derivatives.
Scientific Research Applications
N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole ring can interact with metal ions or other biomolecules, while the cinnoline ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-thiazole-5-carboxamide
- 5,6,7,8-Tetrahydrocinnoline-3-carboxamide
- N-(2-Methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea
Uniqueness
N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to the combination of the thiazole and cinnoline rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-14-7-12(19-8)15-13(18)11-6-9-4-2-3-5-10(9)16-17-11/h6-7H,2-5H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFLBWQVVAVBLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)NC(=O)C2=NN=C3CCCCC3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)

![3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2382606.png)
![3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride](/img/structure/B2382609.png)
![2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2382611.png)

![6-(3-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382614.png)

![3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate](/img/structure/B2382617.png)

![N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide](/img/structure/B2382619.png)

![Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382625.png)
![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2382626.png)
